molecular formula C14H21NO4 B2606894 1-Boc-4-(3-furyl)-4-piperidinol CAS No. 2155875-73-1

1-Boc-4-(3-furyl)-4-piperidinol

Cat. No.: B2606894
CAS No.: 2155875-73-1
M. Wt: 267.325
InChI Key: PFIVRLOHGBUERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(3-furyl)-4-piperidinol is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.325. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

1-Boc-4-(3-furyl)-4-piperidinol and its derivatives are known for their unique molecular structures and conformations. Studies on related molecules have shown that the piperidine ring often adopts specific conformations such as chair or twist-boat, and the orientation of the furyl rings and other substituents can significantly influence the overall molecular geometry. Such structural characteristics are crucial for understanding the compound's reactivity and interaction with other molecules (S. Balamurugan et al., 2007; S. Balamurugan et al., 2007).

Potential Therapeutic Applications

Piperidine derivatives have been explored for potential therapeutic applications. A study on 1-Boc-piperidine-4-carboxaldehyde, a related molecule, highlighted its potential in reducing binge-eating behavior and exerting anxiolytic effects in animal models, suggesting a possible role in addressing eating disorders and anxiety (Sergio Guzmán-Rodríguez et al., 2021).

Synthetic Chemistry and Combinatorial Chemistry

This compound derivatives have been utilized in synthetic and combinatorial chemistry, serving as scaffolds or building blocks for creating complex molecular structures. These compounds can undergo various chemical transformations, leading to the synthesis of diverse and potentially bioactive molecules (H. Schramm et al., 2010; Anthony Millet et al., 2015).

Molecular Docking and Drug Design

The structural and spectroscopic characteristics of this compound derivatives make them suitable for molecular docking studies, a technique used in drug design to predict the interaction between a drug and its target protein. These studies help in understanding the binding affinities and mode of action of potential drug candidates (S. Janani et al., 2020).

Conformational Studies and Chemical Reactivity

Conformational studies on piperidine derivatives provide insights into their chemical reactivity and stability. Understanding the preferred conformations and the factors influencing them is crucial for predicting the behavior of these compounds in chemical reactions and biological systems (Nadeem S. Sheikh et al., 2012).

Properties

IUPAC Name

tert-butyl 4-(furan-3-yl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(16)15-7-5-14(17,6-8-15)11-4-9-18-10-11/h4,9-10,17H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIVRLOHGBUERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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